molecular formula C10H11FN4O4 B13396096 9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol

9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol

Cat. No.: B13396096
M. Wt: 270.22 g/mol
InChI Key: POYFYFKHABGRAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Deoxy-3’-fluoroinosine is a purine nucleoside analogue known for its significant biological activity. This compound has garnered attention due to its potent antileishmanial properties, making it a valuable candidate in the treatment of parasitic infections .

Preparation Methods

The synthesis of 3’-Deoxy-3’-fluoroinosine typically involves the conversion of 3’-Deoxy-3’-fluoroadenosine. The process includes the use of bovine adenosine deaminase and TRIS-HCl buffer to facilitate the reaction . The detailed synthetic route and reaction conditions are crucial for achieving high yield and purity of the compound.

Chemical Reactions Analysis

3’-Deoxy-3’-fluoroinosine undergoes various chemical reactions, including:

Scientific Research Applications

3’-Deoxy-3’-fluoroinosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-fluoroinosine involves its conversion to 3’-Deoxy-3’-fluoroadenosine 5’-triphosphate within the target cells. This metabolite interferes with DNA synthesis and induces apoptosis, leading to the selective cytotoxicity against parasitic cells while sparing host cells .

Comparison with Similar Compounds

3’-Deoxy-3’-fluoroinosine is compared with other purine nucleoside analogues such as:

These comparisons highlight the unique properties of 3’-Deoxy-3’-fluoroinosine, particularly its selective cytotoxicity and potent antileishmanial activity.

Properties

IUPAC Name

9-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O4/c11-5-4(1-16)19-10(7(5)17)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYFYFKHABGRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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